molecular formula C9H12N2O B13574800 N1-(oxetan-3-yl)benzene-1,3-diamine

N1-(oxetan-3-yl)benzene-1,3-diamine

Katalognummer: B13574800
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: APSMDEASWYNKSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(oxetan-3-yl)benzene-1,3-diamine is a chemical compound characterized by the presence of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(oxetan-3-yl)benzene-1,3-diamine typically involves the formation of the oxetane ring followed by its attachment to the benzene ring. One common method involves the reaction of an epoxide with trimethyloxosulfonium iodide to form the oxetane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(oxetan-3-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(oxetan-3-yl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which N1-(oxetan-3-yl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N1-(oxetan-3-yl)benzene-1,3-diamine include other oxetane-containing benzene derivatives and diamine compounds. Examples include:

  • N1-(oxetan-3-yl)benzene-1,4-diamine
  • N1-(oxetan-3-yl)benzene-1,2-diamine
  • This compound derivatives with various substituents on the benzene ring

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which combines the reactivity of the oxetane ring with the versatility of the benzene ring and the functional properties of the amine groups. This makes it a valuable compound for a wide range of applications in scientific research and industry.

Eigenschaften

Molekularformel

C9H12N2O

Molekulargewicht

164.20 g/mol

IUPAC-Name

3-N-(oxetan-3-yl)benzene-1,3-diamine

InChI

InChI=1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6,10H2

InChI-Schlüssel

APSMDEASWYNKSE-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)NC2=CC=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.